molecular formula C13H8FNO4 B6391589 6-(4-Carboxy-3-fluorophenyl)nicotinic acid CAS No. 1258626-27-5

6-(4-Carboxy-3-fluorophenyl)nicotinic acid

Cat. No.: B6391589
CAS No.: 1258626-27-5
M. Wt: 261.20 g/mol
InChI Key: YJSXIZLXIHJFRI-UHFFFAOYSA-N
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Description

6-(4-Carboxy-3-fluorophenyl)nicotinic acid is a fluorinated nicotinic acid derivative characterized by a pyridine ring (nicotinic acid core) substituted with a 3-fluoro-4-carboxyphenyl group at the 6-position. Its molecular formula is C₁₃H₈FNO₄ (average mass: 261.21 g/mol), with a monoisotopic mass of 261.0439 g/mol . The compound is structurally distinct due to the fluorine atom at the 3-position and a carboxylic acid group at the 4-position of the phenyl ring. This configuration influences its physicochemical properties, such as solubility, acidity, and metabolic stability, compared to non-fluorinated analogs.

Properties

IUPAC Name

6-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-10-5-7(1-3-9(10)13(18)19)11-4-2-8(6-15-11)12(16)17/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSXIZLXIHJFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687880
Record name 6-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258626-27-5
Record name 6-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-(4-Carboxy-3-fluorophenyl)nicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boronic acid derivatives and halogenated aromatic compounds under mild and functional group-tolerant conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

6-(4-Carboxy-3-fluorophenyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the nicotinic acid derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(4-Carboxy-3-fluorophenyl)nicotinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-Carboxy-3-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, while the fluorine atom can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Position) Molecular Formula Key Features
6-(4-Carboxy-3-fluorophenyl)nicotinic acid 3-Fluoro-4-carboxyphenyl (6-position) C₁₃H₈FNO₄ Fluorine enhances metabolic stability; carboxylic acid aids in solubility.
5-(2-Fluorophenyl)nicotinic acid 2-Fluorophenyl (5-position) C₁₂H₈FNO₂ Fluorine at phenyl 2-position; lacks carboxylic acid group.
6-(3-Fluorophenyl)nicotinaldehyde 3-Fluorophenyl (6-position), aldehyde C₁₂H₈FNO Aldehyde group replaces carboxylic acid; lower polarity.
6-Fluoronicotinic acid Fluorine (6-position on pyridine) C₆H₄FNO₂ Fluorine on pyridine ring; simpler structure.
6-(Trifluoromethyl)nicotinic acid Trifluoromethyl (6-position on pyridine) C₇H₄F₃NO₂ Strong electron-withdrawing group; higher lipophilicity.

Sources :

Key Structural Insights:
  • Fluorine Position : Fluorine at the phenyl 3-position (as in 6-(4-Carboxy-3-fluorophenyl)nicotinic acid) vs. pyridine 6-position (6-Fluoronicotinic acid) alters electronic effects and steric interactions.

Pharmacological and Clinical Comparisons

Nicotinic acid derivatives are studied for diverse applications, including hyperphosphatemia management and antiviral activity:

Hyperphosphatemia Management
  • Nicotinamide () : Reduces serum phosphorus in dialysis patients by inhibiting intestinal sodium-dependent phosphate transporters. At 8 weeks, it lowers serum phosphorus by ~1.2 mg/dL but increases diarrhea incidence (8%) .
Antiviral Activity
  • 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives (): These compounds inhibit HIV-1 RT-associated RNase H, with amide derivatives showing EC₅₀ values <10 µM. The trifluoromethyl group enhances target binding but increases cytotoxicity (CC₅₀ ~44 µM) .

Sources :

Mechanistic Insights:
  • Fluorine atoms reduce cytochrome P450-mediated oxidation, enhancing half-life .
  • Carboxylic acid groups may increase renal clearance, necessitating dose adjustments in renal impairment.

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